N-[1-(1-adamantyl)butyl]-N'-(4-nitrophenyl)thiourea
Overview
Description
N-[1-(1-adamantyl)butyl]-N'-(4-nitrophenyl)thiourea, commonly known as ADNT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. ADNT is a thiourea derivative that has a unique adamantyl group, which enhances its stability and reactivity. The synthesis of ADNT is challenging, but recent advancements in organic chemistry have enabled researchers to develop efficient methods for its preparation.
Mechanism of Action
The mechanism of action of ADNT is complex and varies depending on its application. In medicine, ADNT induces apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. ADNT also inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor. In viral infections, ADNT inhibits viral proteases, which are essential for viral replication. In agriculture, ADNT inhibits the growth of weeds and fungi by disrupting their metabolic pathways.
Biochemical and Physiological Effects:
ADNT has been shown to have various biochemical and physiological effects, depending on its concentration and application. In medicine, ADNT can induce cell death, inhibit angiogenesis, and modulate immune responses. In agriculture, ADNT can inhibit the growth of weeds and fungi, but it can also affect non-target organisms, such as beneficial insects and microorganisms. In environmental science, ADNT can remove heavy metals from contaminated water, but it can also affect aquatic organisms.
Advantages and Limitations for Lab Experiments
ADNT has several advantages for lab experiments, such as its stability, reactivity, and specificity. ADNT can be easily synthesized using efficient methods, and its properties can be tuned by modifying its structure. However, ADNT also has limitations, such as its toxicity and potential side effects. ADNT should be handled with care in the lab, and its concentration and exposure time should be carefully controlled.
Future Directions
There are several future directions for ADNT research, such as its optimization for specific applications, its modification for enhanced properties, and its combination with other compounds for synergistic effects. In medicine, ADNT can be optimized for specific cancer types and combined with other anticancer drugs for enhanced efficacy. In agriculture, ADNT can be modified for selective herbicidal and fungicidal activity and combined with other compounds for synergistic effects. In environmental science, ADNT can be optimized for heavy metal removal and combined with other adsorbents for enhanced efficiency. Overall, ADNT has great potential for various scientific applications, and further research is needed to fully explore its properties and potential.
In conclusion, ADNT is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicine, agriculture, and environmental science. ADNT is synthesized using the reaction between 1-adamantylamine and 4-nitrophenyl isothiocyanate, and its properties can be tuned by modifying its structure. ADNT has various biochemical and physiological effects, depending on its concentration and application, and its advantages and limitations should be carefully considered in lab experiments. ADNT has several future directions for research, and further studies are needed to fully explore its potential in various scientific fields.
Scientific Research Applications
ADNT has been extensively studied for its potential applications in various scientific fields. In medicine, ADNT has been shown to possess anticancer, antiviral, and antifungal properties. It inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. ADNT also inhibits the replication of viruses, such as HIV and hepatitis C virus, by targeting viral proteases. In agriculture, ADNT has been used as a herbicide and fungicide due to its ability to inhibit the growth of weeds and fungi. ADNT also has potential applications in environmental science, as it can be used to remove heavy metals from contaminated water.
properties
IUPAC Name |
1-[1-(1-adamantyl)butyl]-3-(4-nitrophenyl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2S/c1-2-3-19(21-11-14-8-15(12-21)10-16(9-14)13-21)23-20(27)22-17-4-6-18(7-5-17)24(25)26/h4-7,14-16,19H,2-3,8-13H2,1H3,(H2,22,23,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQPEXNPNATQMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C12CC3CC(C1)CC(C3)C2)NC(=S)NC4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitrophenyl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butyl]thiourea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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